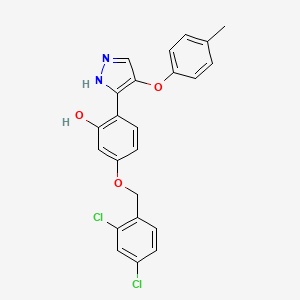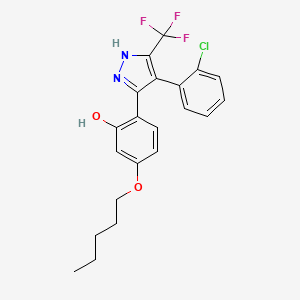
2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(pentyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(pentyloxy)phenol is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pentyloxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(pentyloxy)phenol typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield 2-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Pentyloxyphenol Moiety: The pentyloxyphenol group is synthesized by etherification of 5-hydroxyphenol with pentyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Coupling: The final step involves coupling the trifluoromethylated pyrazole with the pentyloxyphenol derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving phenolic or pyrazole moieties. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(pentyloxy)phenol could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find use in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(methoxy)phenol
- 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(ethoxy)phenol
- 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(butoxy)phenol
Uniqueness
The uniqueness of 2-(4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(pentyloxy)phenol lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The pentyloxy group, in particular, may impart unique solubility and reactivity characteristics compared to shorter alkoxy chains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-pentoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2/c1-2-3-6-11-29-13-9-10-15(17(28)12-13)19-18(14-7-4-5-8-16(14)22)20(27-26-19)21(23,24)25/h4-5,7-10,12,28H,2-3,6,11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLRVHOHBSHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide](/img/structure/B7758402.png)
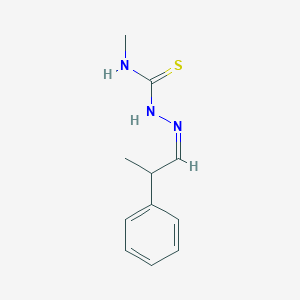
![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)
![1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea](/img/structure/B7758425.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758427.png)
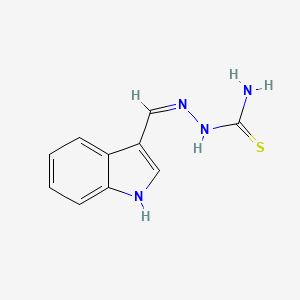
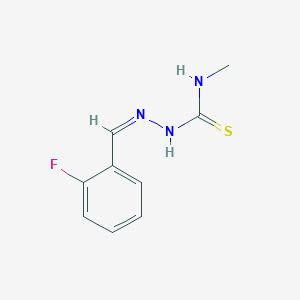
![N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID](/img/structure/B7758441.png)
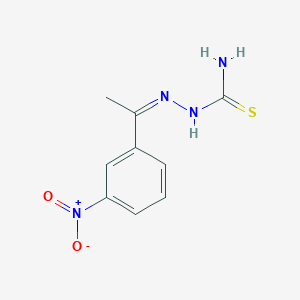
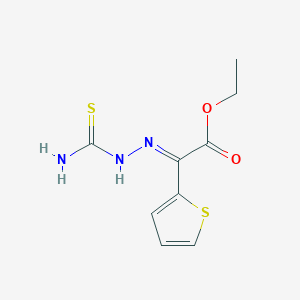
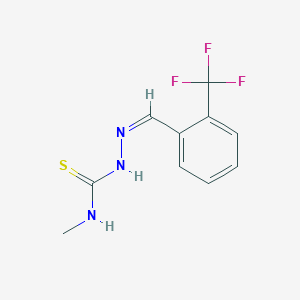
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B7758471.png)
